4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a benzamide core linked to a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection with PhSH.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with 2-methoxyphenyl halide under basic conditions.
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which then reacts with the piperazine intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the benzamide core, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of halides and bases such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and benzamide groups enhances its potential for therapeutic applications, distinguishing it from other piperazine derivatives .
Properties
IUPAC Name |
4-ethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-3-30-19-10-8-18(9-11-19)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)20-6-4-5-7-21(20)29-2/h4-11H,3,12-17H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODPUMYNIMMBIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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